molecular formula C17H17ClN2O3S B3398849 N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide CAS No. 1021259-25-5

N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B3398849
CAS RN: 1021259-25-5
M. Wt: 364.8 g/mol
InChI Key: QSBOPDCBHRWZSE-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide, also known as ML239, is a small molecule that has been studied for its potential use in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is believed to exert its effects through inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been shown to inhibit the growth of tumors in mouse models by reducing the levels of key proteins involved in cell proliferation. N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide in lab experiments is its high potency and selectivity for the proteasome. However, one limitation is that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

Future research on N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide could focus on identifying its potential use in treating other diseases, such as autoimmune disorders and infectious diseases. In addition, studies could investigate the use of N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on developing new derivatives of N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide with improved potency and selectivity.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been studied for its potential use in treating various diseases, including cancer and neurological disorders. Studies have shown that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells and inhibit the growth of tumors in mouse models. In addition, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(2-chlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-8-13-6-7-15(10-17(13)20)19-24(22,23)11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBOPDCBHRWZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
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N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
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N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
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N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide

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